Malachite green

概要

説明

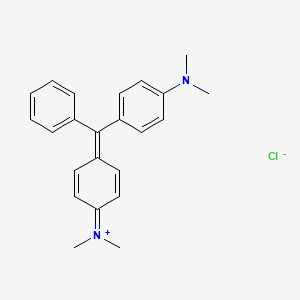

Malachite green is an organic compound that belongs to the class of triarylmethane dyes. It is widely used as a dyestuff for materials such as silk, leather, and paper. Despite its name, the dye is not derived from the mineral malachite; rather, it is named for its vibrant green color, which resembles that of the mineral . This compound is also used as an antimicrobial agent in aquaculture, although its use in this context is controversial due to potential environmental and health risks .

科学的研究の応用

Malachite green has a wide range of scientific research applications:

作用機序

Target of Action

Malachite Green (MG) is an organic compound that has been used as a dyestuff and controversially as an antimicrobial in aquaculture . The primary target of MG is the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus . This compound is also effective against fungi and gram-positive bacteria . In the fish-breeding industry, it has been used to control the fungus Saprolegnia, a water mold that kills the eggs and young fry .

Mode of Action

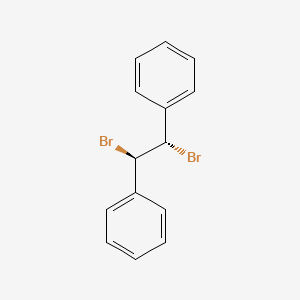

The mode of action of MG involves a series of reactions. Initially, MG is prepared by the condensation of benzaldehyde and dimethylaniline to give leuco this compound (LMG) . This colorless leuco compound is then oxidized to the cation that is MG . A typical oxidizing agent is manganese dioxide . The reaction between LMG and hydrogen peroxide is catalyzed by haemoglobin, which turns the colorless LMG into MG . As a result, the presence of blood is indicated by the appearance of green color .

Biochemical Pathways

The biochemical pathway of MG involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation . These reactions eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, which is the key precursor to MG . Furthermore, both triphenylmethane reductase gene tmr and cytochrome P450 participate in MG degradation .

Pharmacokinetics

The pharmacokinetics of MG is influenced by the solvolytic equilibrium . The carbinol base, which is less soluble than the ionized form, is the form in which MG is probably taken up by fish . Therefore, the solvolytic equilibrium influences the pharmacokinetics of bath treatments .

Result of Action

The result of MG’s action is the intense green color of the cation, which results from a strong absorption band at 621 nm . Mg can persist in the environment and has carcinogenic, teratogenic, and mutagenic effects on humans . It can also induce the formation of reactive oxygen species .

Action Environment

The action of MG is influenced by environmental factors. MG can persist for prolonged periods and bioaccumulate in aquatic organisms, potentially disrupting ecosystems and impacting biodiversity . Despite its ban in several nations, it is still used in certain countries with less restrictive laws for non-aquaculture purposes owing to its low manufacturing cost .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Malachite green plays a crucial role in the biochemical characterization of terpene synthases . It interacts with enzymes such as terpene synthase, and the nature of these interactions is typically measured using bio-analytical methods .

Cellular Effects

This compound is readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound, leucothis compound, which is lipophilic and remains in fatty tissues for broad periods of time .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to leucothis compound in animal tissues . This process involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Malachite green is synthesized through the condensation of benzaldehyde and dimethylaniline to form leuco this compound, which is then oxidized to produce the dye . The reaction can be summarized as follows:

Condensation Reaction: Benzaldehyde reacts with dimethylaniline in the presence of an acid catalyst to form leuco this compound.

Oxidation Reaction: Leuco this compound is oxidized using an oxidizing agent such as manganese dioxide to produce this compound.

Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Malachite green undergoes various chemical reactions, including:

Reduction: The dye can be reduced to leuco this compound, which is colorless.

Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . The major products formed from these reactions include the alcohol derivative and leuco this compound .

類似化合物との比較

Malachite green is often compared with other triarylmethane dyes such as brilliant green and ethyl green . While all these dyes share similar structures and properties, this compound is unique due to its intense green color and its use as both a dye and an antimicrobial agent . Other similar compounds include crystal violet and methyl violet, which are also used as dyes and have antimicrobial properties .

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique properties and chemical reactivity make it an important dye and antimicrobial agent, although its use is accompanied by environmental and health concerns. Understanding its preparation methods, chemical reactions, and mechanisms of action is crucial for its safe and effective use in scientific research and industry.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Malachite green involves the condensation of benzaldehyde and dimethylaniline followed by oxidation with sodium dichromate.", "Starting Materials": [ "Benzaldehyde", "Dimethylaniline", "Sodium dichromate", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Mix benzaldehyde and dimethylaniline in the presence of sulfuric acid to form leuco malachite green.", "Add sodium dichromate to the reaction mixture and heat to initiate oxidation.", "Add sodium chloride to the reaction mixture to facilitate the separation of the product.", "Extract the product with water and purify it by recrystallization." ] } | |

CAS番号 |

13425-25-7 |

分子式 |

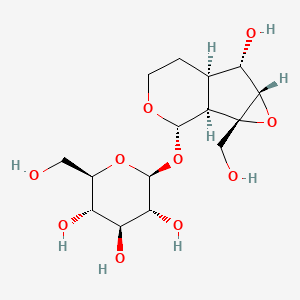

C23H25N2.C2HO4 C25H26N2O4 |

分子量 |

418.5 g/mol |

IUPAC名 |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C23H25N2.C2H2O4/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3-1(4)2(5)6/h5-17H,1-4H3;(H,3,4)(H,5,6)/q+1;/p-1 |

InChIキー |

REZFCYOVFCJTDG-UHFFFAOYSA-M |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |

正規SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |

Color/Form |

Green crystals with metallic luster |

物理的記述 |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc. Green metallic solid; [HSDB] |

関連するCAS |

10309-95-2 (Parent) |

溶解性 |

Sol in alcohol, methanol, amyl alcohol Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol. Very soluble in ethanol In water, 4.0X10+4 mg/L at 25 °C |

蒸気圧 |

2.4X10-13 mm Hg at 25 °C /Estimated/ |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7791071.png)

![5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride](/img/structure/B7791090.png)